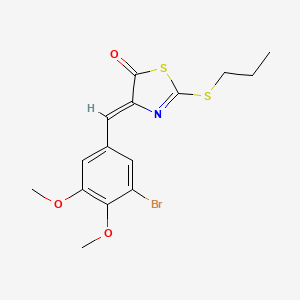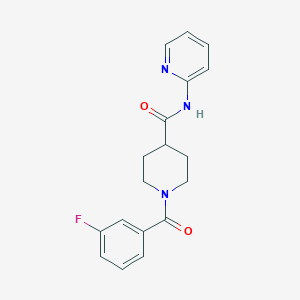![molecular formula C21H17ClN2O3 B4725064 2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4725064.png)
2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
説明
2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite regulation, and immune response.
作用機序
2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors located in the central and peripheral nervous systems, respectively. Activation of these receptors by this compound leads to the modulation of various signaling pathways involved in pain sensation, immune response, and cell survival. This compound has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor, which may contribute to its potential therapeutic applications in various inflammatory and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and immune response. In animal models of acute and chronic pain, this compound has been found to exhibit potent analgesic effects through the activation of the CB1 and CB2 receptors. This compound has also been shown to modulate appetite and food intake through the activation of the CB1 receptor. In addition, this compound has been shown to have immunomodulatory effects by regulating the production of cytokines and chemokines involved in inflammation and immune response.
実験室実験の利点と制限
2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of specific signaling pathways. This compound also has a well-defined chemical structure, which facilitates its synthesis and purification. However, this compound has some limitations for laboratory experiments, including its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for research on 2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide, including the development of novel analogs with improved pharmacokinetic properties and therapeutic applications. This compound may also be studied for its potential applications in other fields such as metabolic disorders and cardiovascular diseases. Furthermore, the molecular mechanisms underlying the effects of this compound on various signaling pathways and physiological processes may be further elucidated through the use of advanced techniques such as structural biology and proteomics.
科学的研究の応用
2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. In a study conducted by Singh et al. (2019), this compound was found to exhibit potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain. Another study by Zhang et al. (2019) demonstrated that this compound could inhibit the growth and metastasis of breast cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-12-10-16(11-13-17)23-21(26)18-4-2-3-5-19(18)24-20(25)14-6-8-15(22)9-7-14/h2-13H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFXGQBLNZGLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4724981.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4724999.png)
![(5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4725002.png)
![N-(4-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4725003.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4725011.png)
![3-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4725021.png)
![N-isopropyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4725023.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4725031.png)
![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4725035.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4725042.png)
![N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4725049.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4725061.png)